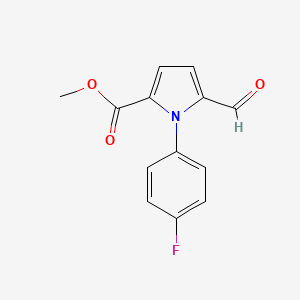

Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate

Description

Methyl 1-(4-fluorophenyl)-5-formyl-1H-pyrrole-2-carboxylate (CAS: 259089-69-5) is a fluorinated pyrrole derivative with the molecular formula C₁₃H₁₀FNO₃ and a molecular weight of 247.22 g/mol . The compound features a pyrrole ring substituted at the 1-position with a 4-fluorophenyl group, a formyl (-CHO) group at the 5-position, and a methyl ester (-COOCH₃) at the 2-position. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the formyl group provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .

Properties

IUPAC Name |

methyl 1-(4-fluorophenyl)-5-formylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-13(17)12-7-6-11(8-16)15(12)10-4-2-9(14)3-5-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRINKVFHXPXRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1C2=CC=C(C=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrrole in the presence of a palladium catalyst.

Esterification: The carboxylate ester group can be introduced through esterification of the carboxylic acid derivative using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate undergoes various chemical reactions, including:

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of Methyl 1-(4-Fluorophenyl)-5-Carboxy-1H-Pyrrole-2-Carboxylate.

Reduction: Formation of Methyl 1-(4-Fluorophenyl)-5-Hydroxymethyl-1H-Pyrrole-2-Carboxylate.

Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

To contextualize the properties of methyl 1-(4-fluorophenyl)-5-formyl-1H-pyrrole-2-carboxylate, it is compared with structurally related pyrrole derivatives, focusing on substituent effects, functional groups, and physicochemical implications.

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and a closely related analog, 1-methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid (CAS: 1153905-13-5) :

| Property | This compound | 1-Methyl-5-[4-(Trifluoromethyl)phenyl]pyrrole-2-Carboxylic Acid |

|---|---|---|

| Molecular Formula | C₁₃H₁₀FNO₃ | C₁₃H₁₀F₃NO₂ |

| Molecular Weight (g/mol) | 247.22 | 269.22 |

| Substituent at 1-position | 4-Fluorophenyl | 4-(Trifluoromethyl)phenyl |

| Functional Group at 2-position | Methyl ester (-COOCH₃) | Carboxylic acid (-COOH) |

| Functional Group at 5-position | Formyl (-CHO) | None (unsubstituted or implicit H) |

Key Observations :

Fluorine Substitution :

- The 4-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects, whereas the 4-trifluoromethylphenyl group in the analog is strongly electron-withdrawing due to the -CF₃ group. This difference impacts electronic distribution, reactivity, and interactions with biological targets (e.g., enzyme binding) .

Functional Groups at 2-position :

- The methyl ester in the target compound enhances lipophilicity and may improve membrane permeability compared to the carboxylic acid group in the analog. However, the carboxylic acid group enables salt formation and hydrogen bonding, which could enhance solubility in polar solvents .

Reactivity at 5-position :

- The formyl group (-CHO) in the target compound offers a versatile site for derivatization (e.g., Schiff base formation), whereas the analog lacks this functionality, limiting its utility as a synthetic intermediate .

Hydrogen Bonding and Crystal Packing

In contrast, the carboxylic acid group in the analog can participate in both hydrogen bond donation and acceptance, leading to stronger intermolecular interactions and distinct crystal lattice arrangements . For instance:

- Carboxylic acids often form dimers via O-H···O hydrogen bonds, whereas esters like the target compound may engage in weaker C-H···O interactions .

Biological Activity

Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate (CAS: 259089-69-5) is a pyrrole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

- Chemical Formula : C13H10FNO3

- Molecular Weight : 247.22 g/mol

- Structure : The compound features a pyrrole ring substituted with a fluorophenyl group and a formyl group, which are critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various pyrrole derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against different bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.12 | |

| Escherichia coli | 12.5 | |

| Mycobacterium tuberculosis | 5 |

The compound exhibited significant activity against Staphylococcus aureus, which is known for its resistance to many antibiotics. The MIC values indicate that it could serve as a lead compound for developing new antibacterial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies have reported the following MIC values against common fungal pathogens:

These results suggest that the compound possesses antifungal properties that could be explored further in therapeutic applications.

Case Studies

A notable study focused on the synthesis and biological evaluation of pyrrole derivatives similar to this compound. The researchers found that modifications to the pyrrole structure significantly influenced the biological activity:

- Synthesis : The compound was synthesized through a multi-step reaction involving formylation and subsequent esterification.

- Biological Evaluation : The synthesized compounds were tested against several bacterial and fungal strains, revealing that certain substitutions enhanced their antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.